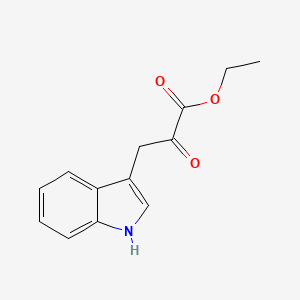

ethyl 3-(1H-indol-3-yl)-2-oxopropanoate

Description

Role of the Indole (B1671886) Core in Contemporary Organic Synthesis and Medicinal Chemistry

The indole nucleus is one of the most ubiquitous heterocyclic scaffolds in nature and pharmacology. indexcopernicus.comijpsr.com Its presence in the essential amino acid tryptophan makes it a fundamental building block in biochemistry. This core structure is found in a vast array of natural products, including complex alkaloids like vincristine (B1662923) (an anticancer agent) and reserpine (B192253) (an antihypertensive drug). nih.gov

In medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological receptors with high affinity. ijpsr.com This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, acting as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. mdpi.comresearchgate.net The indole ring's unique electronic properties and its ability to participate in hydrogen bonding and π-stacking interactions are key to its biological activity. ijpsr.com Its versatility as a synthetic intermediate allows chemists to construct a variety of derivatives, making it a central target in drug discovery programs. nih.gov

α-Keto Esters as Key Building Blocks: A Strategic Overview

α-Keto esters are highly valuable and versatile intermediates in organic synthesis. mdpi.com Their structure, featuring adjacent carbonyl groups (a ketone and an ester), provides a unique platform for a wide range of chemical transformations. These compounds are stable, easy to handle, and can be synthesized through various methods, including the oxidation of corresponding α-hydroxy esters or Friedel-Crafts acylation. mdpi.comorganic-chemistry.org

The synthetic utility of α-keto esters stems from the distinct reactivity of their functional groups:

The keto group acts as an excellent electrophile, participating in nucleophilic additions, condensations, and enantioselective reductions to produce chiral α-hydroxy esters—important precursors for pharmaceuticals. wikipedia.org

The ester group can be readily transformed into other functional groups like carboxylic acids, amides, or alcohols.

The vicinal dicarbonyl arrangement allows for unique cyclization reactions, making them key precursors for the synthesis of various heterocyclic compounds, such as furans, pyrroles, and pyridines. uwindsor.ca

Their ability to act as building blocks for complex molecules makes them indispensable tools in the synthesis of natural products, pharmaceuticals, and agrochemicals. mdpi.comorganic-chemistry.org

Research Scope and Objectives Pertaining to Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate

The study of this compound is driven by the strategic combination of the biologically significant indole core and the synthetically versatile α-keto ester functionality. Research objectives surrounding this compound are typically focused on leveraging its unique structural features for the development of novel molecules and synthetic methodologies.

Key areas of investigation include:

Exploitation as a Synthetic Intermediate: A primary objective is to use this compound as a starting material for the synthesis of more complex indole derivatives. Its multiple reactive sites allow for its use in multicomponent reactions and tandem cyclizations to rapidly build molecular complexity.

Development of Novel Heterocycles: Researchers aim to utilize the reactivity of the α-keto ester portion to construct new fused or substituted heterocyclic systems attached to the indole core. This could lead to the discovery of novel scaffolds with unique chemical and biological properties.

Medicinal Chemistry Applications: Given the pharmacological importance of indoles, a significant objective is the synthesis of novel derivatives of this compound as potential therapeutic agents. By modifying the indole ring, the keto-ester side chain, or both, chemists can create libraries of compounds for screening against various biological targets.

Catalytic Transformations: Investigating novel catalytic methods to selectively transform one of the functional groups in the presence of others is a key objective. This includes developing enantioselective reductions of the keto group or catalytic C-H functionalization of the indole ring. rsc.org

Ultimately, the research scope for this compound is centered on harnessing its inherent chemical potential to advance the fields of organic synthesis, heterocyclic chemistry, and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1H-indol-3-yl)-2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,14H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZDYSMWNUUSAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 1h Indol 3 Yl 2 Oxopropanoate and Analogous Indolyl α Keto Esters

Direct Construction of the Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate Scaffold

The direct construction of the this compound framework involves the introduction of a three-carbon α-keto ester side chain onto the indole (B1671886) nucleus in a single or a few convergent steps. These methods are often preferred for their efficiency and atom economy.

Acylation Reactions on the Indole Nucleus

Acylation reactions, particularly at the electron-rich C3-position of the indole ring, represent a classical and effective approach for the synthesis of indolyl ketones and their derivatives. These reactions typically involve the reaction of indole with a suitable acylating agent in the presence of a Lewis acid catalyst.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and can be adapted for the synthesis of indolyl α-keto esters. organic-chemistry.org This approach involves the reaction of indole with an appropriate malonyl chloride derivative. A general and efficient method for the selective acylation of indoles at the 3-position utilizes acyl chlorides in the presence of dialkylaluminum chlorides, such as diethylaluminum chloride (Et2AlCl) or dimethylaluminum chloride (Me2AlCl). organic-chemistry.org These reagents are milder than traditional Lewis acids like aluminum chloride (AlCl3), which can sometimes lead to decomposition of the indole ring. organic-chemistry.org

The reaction of indole with ethyl malonyl chloride in the presence of a Lewis acid would be expected to yield the corresponding β-keto ester, which is structurally related to the target α-keto ester. For the direct synthesis of the α-keto ester, ethyl chlorooxoacetate (ethyl oxalyl chloride) serves as a more direct acylating agent. nih.govsigmaaldrich.com The reaction proceeds via an electrophilic attack of the acylium ion, generated from the acyl chloride and the Lewis acid, on the C3-position of the indole.

Table 1: Illustrative Conditions for Friedel-Crafts Acylation of Indoles

| Acylating Agent | Lewis Acid | Solvent | Temperature | Product Type | Reference |

| Acyl Chlorides | Et2AlCl or Me2AlCl | CH2Cl2 | Mild Conditions | 3-Acylindoles | organic-chemistry.org |

| Ethyl Chlorooxoacetate | AlCl3 | Dichloromethane | 0 °C to rt | Arylglyoxylic Esters | sigmaaldrich.com |

| Anhydrides | Boron Trifluoride Etherate | - | Mild Conditions | 3-Acylindoles | researchgate.net |

A highly effective and widely used method for the preparation of indolyl α-keto esters involves a two-step sequence starting with the reaction of indole with oxalyl chloride. This reaction readily proceeds in a non-polar solvent, such as diethyl ether, to afford indol-3-ylglyoxylyl chloride as a crystalline intermediate. This intermediate is typically not isolated due to its reactivity but is directly treated with an alcohol, in this case, ethanol, to yield the desired this compound.

The initial acylation with oxalyl chloride is highly regioselective for the C3-position of the indole. The resulting indol-3-ylglyoxylyl chloride is a versatile intermediate that can be reacted with various nucleophiles, including alcohols, amines, and organometallic reagents, to generate a diverse range of α-keto acid derivatives.

Table 2: Synthesis of Indolyl α-Keto Esters via Oxalyl Chloride

| Step | Reagents | Solvent | Key Intermediate/Product |

| 1 | Indole, Oxalyl Chloride | Diethyl Ether | Indol-3-ylglyoxylyl Chloride |

| 2 | Ethanol | Diethyl Ether | This compound |

Condensation Reactions for β-Keto Ester Synthesis

Condensation reactions provide an alternative route to indolyl keto esters by forming a new carbon-carbon bond through the reaction of an indole-derived electrophile or nucleophile with a suitable partner.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org For the synthesis of precursors to indolyl α-keto esters, indole-3-carboxaldehyde (B46971) can be condensed with active methylene compounds such as diethyl malonate. acgpubs.org This reaction, typically catalyzed by a weak base like piperidine, yields an α,β-unsaturated diester. Subsequent chemical transformations would be required to convert this intermediate into the target α-keto ester.

The Knoevenagel condensation has been successfully employed to synthesize a variety of indole-3-yl derivatives by reacting indole-3-carboxaldehyde with compounds like nitromethane, malononitrile (B47326), dimethyl malonate, and ethyl nitroacetate. acgpubs.org

Table 3: Examples of Knoevenagel Condensation with Indole-3-Carboxaldehyde

| Active Methylene Compound | Catalyst | Product Type | Reference |

| Diethyl Malonate | Piperidine/Acetic Acid | Indole-3-ylidenemalonic acid diethyl ester | acgpubs.org |

| Thiobarbituric Acid | Piperidine | Indole-based enone | wikipedia.org |

| Imidazolidine-2,4-dione | Triethylamine (B128534) | α,β-unsaturated N-substituted indole derivative | amazonaws.com |

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. libretexts.org A mixed Claisen condensation offers a plausible route to this compound. libretexts.orgopenstax.org This strategy would involve the reaction of an enolizable ester, such as ethyl 3-(1H-indol-3-yl)acetate, with a non-enolizable ester that can act as the acceptor, a prime candidate being diethyl oxalate. libretexts.orglibretexts.orgopenstax.orgutexas.edu

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the α-carbon of the indole-3-acetate (B1200044) to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. Subsequent elimination of an ethoxide ion leads to the formation of the β-keto ester product. A key consideration in Claisen condensations is the use of a stoichiometric amount of base, as the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion. libretexts.org While this approach is theoretically sound, reports of its direct application to indole-3-acetate for the synthesis of the title compound are not extensively detailed in the readily available literature. However, a reinvestigation of a related reaction between a substituted indole and ethyl acetoacetate (B1235776), catalyzed by indium(III) chloride, highlights the potential for complex, sometimes unexpected, cyclization products. nih.gov

Table 4: Reagents for a Proposed Mixed Claisen Condensation

| Enolizable Ester (Donor) | Non-enolizable Ester (Acceptor) | Base | Expected Product |

| Ethyl 3-(1H-indol-3-yl)acetate | Diethyl Oxalate | Sodium Ethoxide | This compound |

Indirect Synthetic Routes to this compound Derivatives

Indirect routes to indolyl α-keto esters typically involve the modification of an existing indole core that has been pre-functionalized. These methods can be broadly categorized into transformations of these derivatives and the application of modern metal-mediated coupling strategies.

One major strategy begins with an indole molecule already containing a side chain at the C3 position. This side chain is then chemically converted to the desired α-keto ester functionality through various reactions.

Oxidation is a common and effective method for generating the α-keto ester moiety from suitable precursors. mdpi.com These reactions often involve the oxidation of α-hydroxy esters or the direct oxidation of C-H bonds adjacent to the ester group. A variety of oxidizing agents can be employed for this purpose. For instance, selenium dioxide is a classic reagent used for the oxidation of α-methylene groups adjacent to a carbonyl to afford the corresponding α-dicarbonyl compound. mdpi.com

Other modern methods include catalytic oxidations which are often more environmentally benign. For example, a chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the co-oxidant. organic-chemistry.org While this produces the α-keto acid, subsequent esterification would yield the desired ester. Another approach involves the copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols, which directly yields α-ketoesters using molecular oxygen. organic-chemistry.org Although these are general methods, they are applicable to indole-containing substrates, provided the indole nucleus is protected or stable under the oxidative conditions.

Table 1: Selected General Oxidation Methods for α-Keto Ester Synthesis

| Precursor Type | Reagent/Catalyst | Key Features |

|---|---|---|

| α-Hydroxy Ester/Acid | 2-azaadamantane N-oxyl (AZADO) / O₂ | Chemoselective oxidation to the α-keto acid. organic-chemistry.org |

| α-Methylene Ketone | Selenium Dioxide (SeO₂) | Classic method for α-dicarbonyl synthesis. mdpi.com |

| Aryl Methyl Ketones | Copper Catalyst / O₂ / Alcohol | Direct aerobic oxidative esterification to α-ketoesters. organic-chemistry.org |

Beyond direct oxidation, the α-keto ester can be accessed through the interconversion of other functional groups on an indole-3-alkyl ester side chain. For example, a β-ketoester, which is structurally related to the target molecule, can serve as a precursor. A one-pot transformation method allows for the dehydration of β-ketoesters to produce alkynyl or allenyl esters through a vinyl triflate intermediate. nih.gov While this specific transformation moves away from the α-keto ester, it demonstrates that the functionality of such precursors is highly tunable. The reverse transformation, such as the hydration or oxidation of an alkynyl or allenyl group strategically placed on an indolyl ester, could theoretically yield the desired α-keto ester functionality, though this is a less direct approach.

Modern synthetic chemistry heavily relies on metal-mediated reactions to construct complex molecules with high efficiency and selectivity. These methods have been applied to the synthesis of functionalized indoles, including those bearing the α-keto ester side chain.

Indium catalysts have been explored for the functionalization of indoles. A notable example is the reported synthesis using indium(III) chloride to catalyze the reaction of 5-hydroxy-1-methyl-1H-indole with an excess of ethyl acetoacetate at reflux. nih.gov This reaction was initially believed to produce ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. nih.gov

However, a subsequent reinvestigation of this procedure revealed that the reaction is more complex than initially understood. nih.gov Detailed analysis using modern spectroscopic methods (1D and 2D NMR, HRMS) demonstrated that the product was not the expected compound but rather a newly substituted cyclopenta[b]indole (B15071945) derivative. nih.gov This finding underscores the complexity of cascade reactions and the need for thorough structural characterization, while also highlighting the potential of indium catalysts to promote intricate transformations of the indole ring. nih.gov

Table 2: Example of Indium-Promoted Reaction with an Indole Derivative

| Indole Substrate | Reagent | Catalyst | Conditions | Reported Product (Later Corrected) |

|---|

Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic compounds like indole. acs.orgbohrium.com This strategy allows for the direct formation of C-C bonds at positions on the indole ring that might otherwise be difficult to functionalize. acs.orgnih.gov The synthesis of esters via transition-metal-catalyzed alkoxycarbonylation of C-H bonds is a particularly relevant and efficient method. acs.orgbeilstein-journals.org

In this approach, a transition metal catalyst, often based on palladium (Pd) or rhodium (Rh), activates a C-H bond on the indole nucleus (typically the electron-rich C3 position). bohrium.comnih.gov This activated species can then react with a source of the keto-ester side chain. For example, a palladium-catalyzed reaction could involve the coupling of the indole with a reagent like ethyl oxalyl chloride or by performing the reaction under a carbon monoxide (CO) atmosphere with an alcohol. beilstein-journals.orgnih.gov Rhodium catalysts have also been employed for C-H activation and subsequent carbonylation reactions. acs.org These methods provide a direct route to indolyl α-keto esters from the parent indole, avoiding the need for pre-functionalized starting materials. bohrium.com

Table 3: Overview of Transition Metal-Catalyzed C-H Functionalization Principles

| Metal Catalyst | Typical Reaction Type | Key Advantage |

|---|---|---|

| Palladium (Pd) | Oxidative Carbonylation, C-H Activation/Coupling | High efficiency and functional group tolerance. acs.orgbeilstein-journals.org |

| Rhodium (Rh) | Directed C-H Activation, Carbonylation | High regioselectivity, often facilitated by a directing group. acs.orgbohrium.com |

Metal-Mediated and Cross-Coupling Approaches

Sustainable and Green Chemistry Aspects in Synthesis of Indolyl α-Keto Esters

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules like indolyl α-keto esters. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes to minimize waste and environmental impact.

Solvent Selection and Aqueous Medium Reactions

The selection of a reaction solvent is a critical aspect of green synthesis. Traditionally, many organic reactions are carried out in volatile and often toxic organic solvents. A significant advancement in the synthesis of indole derivatives has been the use of water as a reaction medium. Water is a safe, non-toxic, and inexpensive solvent. For instance, the condensation of indoles with isatin (B1672199) compounds to form diindolyloxindoles has been successfully performed in water using nano-NiO particles as a catalyst. This method highlights the potential of aqueous media for creating complex indole structures.

Another green approach is the condensation reaction between indoles and α-keto acids, which can proceed under mild conditions in an aqueous medium to produce indolyl carboxylic acids. jlu.edu.cn Furthermore, reactions for the synthesis of other heterocyclic compounds have been developed in aqueous micellar conditions, demonstrating the broad applicability of water-based systems in organic synthesis.

Heterogeneous and Nanocatalysis in Indole Functionalization

The development of heterogeneous and nanocatalysts is a cornerstone of green chemistry, offering advantages such as high efficiency, selectivity, and ease of recovery and reuse. In the context of indole functionalization, several nanocatalytic systems have been reported.

Nickel oxide (NiO) nanoparticles have emerged as an inexpensive, non-hazardous, and recyclable catalyst for the synthesis of various indole derivatives. rsc.org These nanoparticles have been used to catalyze the condensation of indoles and isatins in water, providing high yields of diindolyl oxindoles. rsc.org The catalyst can be recovered and reused multiple times without a significant loss of activity. Similarly, biosynthesized ZnO-CaO nanoparticles have been employed as an eco-friendly catalyst for the synthesis of other indole derivatives. acs.org Magnetic nanoparticles also represent a sustainable option, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. organic-chemistry.org

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| NiO Nanoparticles | Condensation of indoles and isatins | Green, inexpensive, recyclable, effective in water | rsc.org |

| ZnO-CaO Nanoparticles | Synthesis of substituted indoles | Eco-friendly, good yield, simple workup | acs.org |

| Magnetic Nanoparticles | General indole synthesis | Easy separation and recyclability | organic-chemistry.org |

Catalytic Systems in Indolyl α-Keto Ester Synthesis

The synthesis of this compound and its analogs is often achieved through the Friedel-Crafts acylation of the indole ring. This reaction typically requires a catalyst to activate the acylating agent. Various catalytic systems, including Lewis acids, organocatalysts, and transition metals, have been investigated to improve the efficiency and selectivity of this transformation.

Lewis Acid Catalysis

Lewis acid catalysis is a well-established method for promoting Friedel-Crafts reactions. orgsyn.orgmdpi.org In the synthesis of indolyl α-keto esters, a Lewis acid is used to activate an acylating agent, such as ethyl oxalyl chloride, making it more electrophilic for the attack by the electron-rich indole ring. organic-chemistry.org

Commonly used Lewis acids for this purpose include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). orgsyn.org However, these traditional Lewis acids are often required in stoichiometric amounts and can generate significant waste during aqueous workup. rsc.org

More recently, metal triflates have gained attention as highly efficient Lewis acid catalysts. Indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst for the Friedel-Crafts acylation of electron-rich aromatics. researchgate.net In combination with lithium perchlorate, In(OTf)₃ can catalyze acylations at low catalyst loadings (e.g., 1 mol%). researchgate.net Other metal triflates, such as those of iron(III) and copper(II), also exhibit high catalytic activity. rsc.org Indium tribromide (InBr₃) has been used to catalyze the Friedel-Crafts acylation of arenes using esters as the acylating reagent, offering a milder alternative to acid chlorides. nih.gov

| Catalyst | Acylating Agent | Key Features | Reference |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Acyl chlorides | Traditional, often requires stoichiometric amounts | orgsyn.orgmdpi.org |

| Indium(III) triflate (In(OTf)₃) | Acetic anhydride | Highly efficient, low catalyst loading | researchgate.net |

| Indium tribromide (InBr₃) | Esters | Uses stable esters as acylating agents | nih.gov |

| Copper(II) triflate (Cu(OTf)₂) | N,O-acetals | Catalyzes aza-Friedel-Crafts alkylation | researchgate.net |

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. While direct organocatalytic Friedel-Crafts acylation of indoles to form α-keto esters is less common, related organocatalytic functionalizations of indoles are well-documented. For instance, the Friedel-Crafts arylation of aldehydes with indoles has been achieved using N-heterocyclic iod(az)olium salts as halogen-bonding organocatalysts in water. rsc.orgorganic-chemistry.org

Chiral phosphoric acids have been used as organocatalysts for the asymmetric synthesis of complex molecules containing the indole framework, such as arylindolyl indolin-3-ones, achieving high yields and excellent enantioselectivity. These examples demonstrate the potential of organocatalysis to control the stereochemistry of reactions involving the indole nucleus, which could be extended to the synthesis of chiral indolyl α-keto esters.

Transition Metal Catalysis (e.g., Rhodium, Indium)

Transition metal catalysis offers a diverse range of synthetic transformations for the functionalization of indoles. Rhodium catalysts, in particular, have been extensively studied for this purpose. Rhodium(III)-catalyzed C-H activation and coupling of imidamides with α-diazo β-keto esters provides a direct route to N-unprotected indoles under mild conditions. Rhodium catalysts are also effective for the C-H carbonylation and acylation of indolines, using anhydrides as a carbonyl source, which avoids the use of carbon monoxide gas. researchgate.net

Palladium catalysis is another powerful tool for indole synthesis and functionalization. Palladium-catalyzed carbonylative coupling reactions have been developed for the synthesis of indol-3-α-ketoamides and indol-3-amides. rsc.org

While indium is often used as a Lewis acid catalyst in the form of its salts (e.g., In(OTf)₃, InBr₃), its application in transition metal-catalyzed cycles for this specific transformation is less common. researchgate.netnih.gov Indium triflate has been shown to catalyze the 2-alkenylation of 1,3-dicarbonyl compounds with unactivated alkynes, showcasing its utility in C-C bond formation.

Chemical Reactivity and Mechanistic Insights into Ethyl 3 1h Indol 3 Yl 2 Oxopropanoate Transformations

Reactions at the α-Carbon and Adjacent Positions

The methylene (B1212753) group situated at the α-position to both the keto and ester carbonyls exhibits significant acidity, rendering it susceptible to deprotonation and subsequent functionalization. This reactivity is fundamental to many transformations involving this scaffold.

The presence of two electron-withdrawing groups (the ketone and the ester) significantly increases the acidity of the α-protons, facilitating their removal by a suitable base to form a resonance-stabilized enolate. The choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate, although for a substrate like ethyl 3-(1H-indol-3-yl)-2-oxopropanoate with only one possible site for deprotonation, this distinction primarily influences the reaction rate and efficiency. masterorganicchemistry.com

Strong, non-nucleophilic bases are typically employed to ensure complete and rapid deprotonation, minimizing side reactions such as self-condensation or attack at the carbonyl centers. bham.ac.uk Lithium diisopropylamide (LDA) is a common choice for generating the "kinetic" enolate due to its bulky nature, which favors abstraction of the most sterically accessible proton. masterorganicchemistry.com Other bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can also be effective. researchgate.net

Once formed, the enolate is a potent carbon nucleophile that can react with a variety of electrophiles, primarily leading to C-alkylation at the α-position. bham.ac.uk This reaction is a cornerstone for introducing new carbon-carbon bonds and elaborating the molecular framework. The general scheme for the alkylation is as follows:

Deprotonation: A strong base removes a proton from the α-carbon to form the enolate anion.

Nucleophilic Attack: The enolate attacks an electrophile (e.g., an alkyl halide), forming a new C-C bond.

The efficiency and outcome of the alkylation are influenced by several factors including the nature of the base, the electrophile, the solvent, and the temperature. princeton.edu

Table 1: Bases for Enolate Formation

| Base | Formula | Key Characteristics | Typical Conditions |

| Lithium Diisopropylamide | LDA | Strong, bulky, non-nucleophilic; favors kinetic control | Aprotic solvent (e.g., THF), low temperature (-78 °C) |

| Sodium Hydride | NaH | Strong, non-nucleophilic; heterogeneous reaction | Aprotic solvent (e.g., THF, DMF) |

| Potassium tert-Butoxide | KOtBu | Strong, bulky base | Aprotic solvent (e.g., THF) |

A key transformation of β-keto esters like this compound is the diazo transfer reaction, which introduces a diazo group (=N₂) at the α-position. nih.gov This reaction converts the β-keto ester into a highly versatile α-diazo-β-keto ester, a valuable building block for synthesizing complex molecules, including various heterocyclic systems. nih.govnih.gov The reaction is typically performed by treating the β-keto ester with a diazo transfer reagent in the presence of a base.

The diazo transfer reaction is known for its high efficiency and broad substrate scope, readily accommodating a variety of β-keto esters. mdpi.com The choice of diazo transfer reagent is crucial for the success of the reaction. Commonly used reagents include sulfonyl azides such as p-acetamidobenzenesulfonyl azide (B81097) (p-ABSA), methanesulfonyl azide (MsN₃), and trifluoromethanesulfonyl (triflyl) azide (TfN₃). nih.govmdpi.comnih.gov

The reaction conditions are generally mild, often proceeding at room temperature. The selection of the base is important; tertiary amines like triethylamine (B128534) (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are frequently used to facilitate the initial deprotonation of the β-keto ester. mdpi.comnih.gov

Despite its broad applicability, the reaction has some limitations. Substrates that are particularly sensitive to basic conditions may undergo decomposition or side reactions. orgsyn.org Furthermore, the stability and potential hazards associated with sulfonyl azides necessitate careful handling. organic-chemistry.org In some cases, difficulties in preparing the initial β-dicarbonyl substrate can also limit the synthesis of the desired α-diazo compound. orgsyn.org

Table 2: Common Diazo Transfer Reagents

| Reagent | Abbreviation | Characteristics |

| p-Acetamidobenzenesulfonyl Azide | p-ABSA | Solid, relatively stable, widely used |

| Methanesulfonyl Azide | MsN₃ | Often generated in situ for safety |

| Trifluoromethanesulfonyl Azide | TfN₃ | Highly reactive, used for challenging substrates |

The mechanism of the diazo transfer reaction to an active methylene compound like a β-keto ester is a well-established process. It proceeds through a base-catalyzed pathway involving the following key steps:

Enolate Formation: A base abstracts an acidic α-proton from the β-keto ester to generate the corresponding enolate.

Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the terminal nitrogen atom of the sulfonyl azide reagent.

Intermediate Formation and Collapse: This attack forms a transient intermediate, likely a triazene (B1217601) adduct. This intermediate is unstable and collapses, leading to the transfer of the two terminal nitrogen atoms of the azide to the α-carbon. researchgate.net

Product Formation: The collapse results in the formation of the α-diazo-β-keto ester and the sulfonamide anion as a byproduct. The sulfonamide is then protonated by the conjugate acid of the base used in the first step.

This mechanistic pathway explains the transfer of the N₂ unit from the azide reagent to the nucleophilic carbon center of the substrate.

Diazo Transfer Reactions for α-Diazo-β-Keto Ester Formation

Reactivity of the α-Keto Carbonyl Group

The α-keto group in this compound is a primary site for electrophilic reactivity, readily undergoing attack by various nucleophiles.

The ketone carbonyl carbon is electrophilic and is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for modifying the oxidation state of the carbon and for constructing more complex molecular architectures.

A common example is the reduction of the ketone to a secondary alcohol. This can be achieved using hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄). For instance, the reduction of related α-diazo-β-keto esters with NaBH₄ chemoselectively reduces the ketone to furnish α-diazo-β-hydroxy esters, leaving the diazo and ester functionalities intact. mdpi.com This highlights the accessibility of the keto group to nucleophilic hydride addition.

Carbon-based nucleophiles, such as those from Grignard reagents or organolithium compounds, can also add to the α-keto carbonyl to form tertiary alcohols. Furthermore, the inherent reactivity of the indole (B1671886) nucleus itself can play a role. Under acidic conditions, the C3 position of an indole can act as a nucleophile and attack the ketone carbonyl of an α-keto ester like ethyl pyruvate (B1213749), leading to the formation of a new carbon-carbon bond. rsc.org This type of reaction underscores the dual role of the indole moiety, which can act as a nucleophile in addition to being part of the main substrate scaffold.

Condensation and Cyclization Reactions Involving the Ketone

The ketone carbonyl group in this compound is a primary site for condensation and cyclization reactions. These transformations are fundamental in synthesizing complex heterocyclic structures, particularly those based on the indole framework.

One of the most significant cyclization reactions involving indole derivatives is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with a ketone or aldehyde, followed by an acid-catalyzed ring closure. bohrium.com While the classical Pictet-Spengler reaction utilizes tryptamine (B22526), derivatives like this compound can undergo analogous intramolecular or intermolecular cyclizations. The electrophilic nature of the α-keto carbonyl, once protonated under acidic conditions, facilitates the attack by the nucleophilic C2 position of the indole ring of another molecule or a linked tryptamine moiety, leading to the formation of β-carboline structures. These structures are scaffolds for many natural alkaloids with significant biological properties. acs.org

The ketone can also undergo condensation with various active methylene compounds. For instance, in the presence of a base or acid catalyst, it can react with compounds like malononitrile (B47326) or cyanoacetamide. The initial step is a Knoevenagel-type condensation, which can be followed by intramolecular cyclization, leading to the formation of novel heterocyclic systems fused to the indole ring. researchgate.net

Furthermore, condensation with nitrogen nucleophiles such as aniline (B41778) derivatives can occur. Under acidic conditions, the reaction of the ketone with anilines typically forms an imine intermediate, which can be a precursor for further cyclization reactions to generate complex indole-based alkaloids. nih.gov

Table 1: Examples of Condensation/Cyclization Reactions

| Reactant Type | Reaction Name/Type | Key Intermediate | Product Class |

|---|---|---|---|

| β-Arylethylamines (e.g., Tryptamine) | Pictet-Spengler Reaction | Iminium ion | β-Carbolines |

| Active Methylene Compounds (e.g., Malononitrile) | Knoevenagel Condensation | Vinylic intermediate | Functionalized Pyridines/Pyrans |

| Aniline Derivatives | Imine Formation/Cyclization | Imine | Indole Alkaloids |

Transformations of the Ester Moiety

Ester Hydrolysis and Transesterification

The ethyl ester group can be readily transformed through hydrolysis or transesterification. Ester hydrolysis involves cleaving the ester bond to yield the corresponding carboxylic acid, 3-(1H-indol-3-yl)-2-oxopropanoic acid, and ethanol. This reaction can be catalyzed by either acid or base. libretexts.orgnih.gov

Acid-catalyzed hydrolysis is a reversible process, typically carried out by heating the ester with an excess of water in the presence of a strong acid like HCl or H₂SO₄. numberanalytics.comnih.gov

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. nih.gov The ester is heated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). The initial products are the sodium salt of the carboxylic acid and ethanol. Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. numberanalytics.com

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol (R'-OH). This reaction is typically catalyzed by either an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound and ethanol. This process is an equilibrium reaction, and an excess of the new alcohol is used to drive the reaction to completion. lookchem.com

Reactions with Nitrogen Nucleophiles (e.g., Hydrazine)

The ester moiety is susceptible to attack by strong nitrogen nucleophiles, such as hydrazine (B178648) (H₂NNH₂). This reaction, known as hydrazinolysis, converts the ester into the corresponding acid hydrazide, 3-(1H-indol-3-yl)-2-oxopropanohydrazide. The reaction is typically carried out by refluxing the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. pearson.comquora.com The resulting acid hydrazide is a valuable synthetic intermediate, serving as a precursor for the synthesis of various heterocyclic compounds like pyrazoles and oxadiazoles.

Indole Nucleus Reactivity and Functionalization

Electrophilic Substitution on the Indole Ring System (e.g., Halogenation)

The indole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. Electrophilic aromatic substitution is the most common reaction of the indole nucleus. The C3 position is the most nucleophilic and is the preferred site of attack for most electrophiles. researchgate.net However, in this compound, the C3 position is already substituted.

When the C3 position is blocked, electrophilic substitution can occur at other positions of the indole ring. The next most reactive position is generally the C2 position of the pyrrole (B145914) ring, followed by positions on the benzene (B151609) ring (C5 and C7 being common). The presence of the deactivating keto and ester groups on the side chain at C3 can influence the regioselectivity of the substitution.

Halogenation is a typical electrophilic substitution reaction. Reagents like N-Bromosuccinimide (NBS) are commonly used for the bromination of indoles. wikipedia.org The reaction conditions can be tuned to favor substitution at different positions. For instance, in a non-polar solvent, NBS may lead to bromination at the C2 position. Bromination on the benzene portion of the indole ring (e.g., at C5 or C6) can also be achieved under specific conditions, often requiring different brominating agents or catalysts. bohrium.comacs.org

Table 3: Summary of Reactivity

| Functional Group | Reaction Type | Typical Reagent(s) | Product |

|---|---|---|---|

| α-Ketone | Condensation/Cyclization | Tryptamine/Acid | β-Carboline derivative |

| α-Ketone | Chemoselective Reduction | NaBH₄ or Baker's Yeast | α-Hydroxy ester |

| Ethyl Ester | Hydrolysis (Saponification) | NaOH, then H₃O⁺ | α-Keto acid |

| Ethyl Ester | Transesterification | CH₃OH/H⁺ | Methyl ester |

| Ethyl Ester | Hydrazinolysis | N₂H₄·H₂O | Acid hydrazide |

| Indole Ring | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted indole derivative |

N-Functionalization and Protecting Group Strategies

The indole nitrogen of this compound represents a key site for functionalization, which can be crucial for modulating the molecule's reactivity and for the synthesis of more complex derivatives. The introduction of protecting groups at this position is a common strategy to prevent unwanted side reactions and to direct reactivity towards other parts of the molecule.

Common strategies for the N-functionalization of indoles, which are applicable to this compound, include N-alkylation and N-acylation. N-alkylation can be achieved under basic conditions, for example, using an alkyl halide in the presence of a base like sodium hydride or potassium carbonate. The choice of base and solvent can be critical to avoid hydrolysis of the ethyl ester functionality.

Protecting the indole nitrogen is often a necessary step in multi-step syntheses. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. Common protecting groups for indoles include sulfonyl derivatives (e.g., tosyl or benzenesulfonyl), carbamates (e.g., Boc), and alkyl groups (e.g., benzyl). For instance, the 2-phenylsulfonylethyl group has been demonstrated as a useful protecting group for the indole nitrogen, which can be readily removed under basic conditions. nih.gov Similarly, the 2-(methoxycarbonyl)ethyl group is another removable N-protecting group that can be cleaved under basic conditions.

The electronic nature of the protecting group can significantly influence the reactivity of the indole ring. Electron-withdrawing groups, such as sulfonyl groups, decrease the nucleophilicity of the indole ring, which can be advantageous in preventing unwanted electrophilic substitution at the indole nucleus. Conversely, electron-donating groups can enhance the nucleophilicity of the indole ring.

Below is a table summarizing common N-protecting groups for indoles and their typical deprotection conditions, which could be applied to this compound.

| Protecting Group | Abbreviation | Deprotection Conditions |

| Benzenesulfonyl | Bs | Base-mediated (e.g., NaOH, Mg/MeOH) |

| p-Toluenesulfonyl | Ts or Tosyl | Strong base (e.g., t-BuOK), reductive conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride ion source (e.g., TBAF), acid |

It is important to note that the specific conditions for the introduction and removal of these protecting groups would need to be optimized for this compound to ensure compatibility with the α-ketoester functionality.

Complex Reaction Pathways and Multi-Component Reactions

This compound is a versatile building block that can participate in complex reaction pathways and multi-component reactions (MCRs) to generate structurally diverse and complex molecules. MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants.

One potential complex reaction involving an indole derivative with a side chain at the 3-position is the Pictet-Spengler reaction . wikipedia.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline. wikipedia.org While the classic Pictet-Spengler reaction starts with a tryptamine derivative, modifications of this reaction could potentially utilize the carbonyl group in the side chain of this compound or its derivatives. The reaction is a special case of the more general Mannich reaction. wikipedia.org

The Mannich reaction is another fundamental multi-component reaction that could potentially involve this compound. nih.gov A classic Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. Given the reactivity of the indole nucleus, particularly at the C2 position after N-protection, and the presence of carbonyl groups, derivatives of this compound could be envisioned as components in Mannich-type reactions to build complex heterocyclic systems.

Domino reactions , also known as cascade reactions, represent another avenue for the complex transformation of this compound. These reactions involve two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. The functional groups present in this compound, namely the indole ring, the α-keto group, and the ester, provide multiple reactive sites that could be exploited in the design of domino sequences. For instance, a domino reaction could be initiated at one of the functional groups, leading to a cascade of intramolecular reactions to rapidly construct complex polycyclic structures. Research on domino reactions involving oxindoles, which are structurally related to the indole core, has shown the potential for creating spirocyclic systems through sequences like Michael addition followed by intramolecular cyclization. mdpi.com

While specific examples of these complex reactions starting directly from this compound are not extensively documented in the literature, the principles of these powerful synthetic strategies suggest a rich potential for this compound in the synthesis of complex, biologically relevant molecules. Further research in this area would be valuable for expanding the synthetic utility of this versatile indole derivative.

Derivatization Strategies and Applications of Ethyl 3 1h Indol 3 Yl 2 Oxopropanoate As a Synthetic Intermediate

Synthesis of Novel Heterocyclic Scaffolds

Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate, also known as ethyl indol-3-ylpyruvate, serves as a valuable precursor for the synthesis of a wide array of novel heterocyclic systems. Its structure, featuring an indole (B1671886) nucleus, a reactive α-keto ester functionality, and an active methylene (B1212753) group, provides multiple sites for chemical modification and cyclization reactions. This versatility allows for its use in constructing various nitrogen- and sulfur-containing heterocycles, as well as more complex spirocyclic and fused polycyclic frameworks.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridines, Pyrimidines)

The dicarbonyl-like reactivity of the side chain in indole-3-yl-2-oxopropanoates makes them ideal substrates for condensation reactions with binucleophiles to form various nitrogen-containing heterocycles. While direct examples for the ethyl ester are not extensively detailed, the closely related analogue, 3-cyanoacetyl indole, which shares the key reactive keto-methylene moiety, has been widely used to demonstrate these transformations. rsc.org These reactions provide a strong model for the expected reactivity of this compound.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives can be achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com By analogy, reacting this compound with hydrazine hydrate (B1144303) would be expected to yield 5-(1H-indol-3-yl)methyl)pyrazole-3-carboxylic acid derivatives. The reaction proceeds via initial condensation with the ketone, followed by intramolecular cyclization and dehydration.

Pyridines: The construction of substituted pyridine (B92270) rings often involves multi-component reactions. For instance, indol-3-yl pyridine derivatives have been synthesized through one-pot, four-component reactions involving an indole-based ketone, an aldehyde, a C-H activated acid, and ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source for the pyridine ring. nih.gov Applying this logic, this compound could react with aldehydes, a source of active methylene (like malononitrile), and ammonium acetate to generate highly substituted indolyl-pyridines. nih.govijpsonline.com

Pyrimidines: Pyrimidine synthesis can be accomplished by reacting a 1,3-dicarbonyl compound with urea (B33335), thiourea, or guanidine. The reaction of 3-cyanoacetyl indole with urea in the presence of an aldehyde (a Biginelli-type reaction) has been shown to produce tetrahydropyrimidine (B8763341) derivatives. rsc.org This suggests a direct pathway for converting this compound into indolyl-substituted dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.

| Target Heterocycle | Typical Reagents | Reaction Type | Reference Analogy |

|---|---|---|---|

| Pyrazole | Hydrazine hydrate | Condensation/Cyclization | rsc.orgmdpi.com |

| Pyridine | Aldehyde, Malononitrile (B47326), Ammonium Acetate | Multi-component Reaction (Hantzsch-type) | nih.govresearchgate.net |

| Pyrimidine | Aldehyde, Urea/Thiourea | Multi-component Reaction (Biginelli-type) | rsc.org |

Construction of Sulfur-Containing Heterocycles (e.g., Thiazoles)

The synthesis of thiazole (B1198619) rings frequently employs the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net this compound can be considered a key precursor for the necessary α-haloketone intermediate.

The synthetic sequence would involve:

Halogenation of the methylene carbon adjacent to the ketone in this compound to form an ethyl 3-(1H-indol-3-yl)-3-halo-2-oxopropanoate intermediate.

Condensation of this intermediate with a thioamide (e.g., thiourea, thioacetamide). The reaction proceeds via initial S-alkylation, followed by intramolecular cyclization and dehydration to furnish the 4-(indol-3-yl)thiazole ring system.

This approach has been successfully applied to the synthesis of a variety of 4-(indol-3-yl)thiazole-2-amines and related acylamines, starting from 3-(α-chloroacetyl)indoles, demonstrating the viability of this pathway. nih.gov Automated multistep continuous flow methods have also been developed for rapid access to pharmacologically significant 2-(1H-indol-3-yl)thiazoles. nih.gov

Spirocyclic and Fused Polycyclic Systems Derived from Indole

The indole nucleus is a cornerstone for the construction of complex polycyclic and spirocyclic architectures found in many natural products. rsc.org The reactive side chain of this compound provides a functional handle for initiating intramolecular cyclization reactions to generate these intricate systems.

Spirocyclic Systems: Spiroindolines, where a quaternary carbon is shared at the C3 position of the indole ring, are of significant interest. researchgate.net this compound is an ideal substrate for creating such structures. For instance, an intramolecular Pictet-Spengler type reaction could be envisaged. After converting the ester to a suitable amine-containing side chain, acid-catalyzed cyclization onto the C2 position of the indole ring would generate a spiro[indole-3,x'-heterocycle] system. Alternatively, formal [4+1] cycloaddition reactions using the indole as the 4-atom component have been developed to synthesize spiro[indole-3,5'-isoxazoles]. nih.gov

Fused Polycyclic Systems: The creation of fused rings onto the indole core can be achieved through intramolecular reactions that utilize the C2 and C3 positions. The keto-ester moiety of this compound can participate in intramolecular aldol-type condensations or Friedel-Crafts acylations. For example, after modification of the indole nitrogen with a side chain containing a nucleophilic site, an intramolecular reaction with the side-chain ketone could lead to the formation of a new ring fused across the C2-C3 bond of the indole. Palladium-catalyzed domino reactions are a powerful tool for constructing 3,4-fused tricyclic indole skeletons. rsc.orgmdpi.com

| System Type | General Strategy | Key Reaction | Potential Product from this compound |

|---|---|---|---|

| Spirocyclic | Intramolecular cyclization onto indole C2 | Pictet-Spengler | Spiro[indole-3,x'-piperidine] derivatives |

| Spirocyclic | Intermolecular cycloaddition | [4+1] Cycloaddition | Spiro[indole-3,5'-isoxazole] analogues nih.gov |

| Fused Polycyclic | Intramolecular C-C bond formation | Aldol (B89426) / Friedel-Crafts | Cyclopenta[b]indole (B15071945) derivatives |

| Fused Polycyclic | Palladium-catalyzed cascade | Domino / Annulation | Dihydropyrido[1,2-a]indole scaffolds nih.govnih.gov |

Contributions to Natural Product Total Synthesis

The indole-3-pyruvic acid framework, of which this compound is a stable ester derivative, is a pivotal intermediate in both the biosynthesis and chemical synthesis of numerous indole-containing natural products, particularly alkaloids.

Precursor Role in Alkaloid Synthesis Pathways

Indole alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activity. nih.gov The total synthesis of these complex molecules often relies on starting materials that can be readily converted into the core indole structure. While tryptophan is a common starting material, its biosynthetic precursor, indol-3-ylpyruvic acid, represents a more fundamental building block.

In chemical synthesis, this compound can be used as a stable surrogate for the often-unstable free acid. Its functional groups allow for its elaboration into key intermediates for alkaloid synthesis. For example:

Reductive amination of the ketone can install various amine functionalities, leading directly to tryptophan analogues or other side chains necessary for subsequent cyclizations in alkaloid synthesis.

The Fischer indole synthesis is a cornerstone of many total syntheses, and while this reaction forms the indole ring itself, the side chain of this compound is precisely the type of structure often appended to the indole core in subsequent steps. nih.gov For example, the total synthesis of the dimeric HPI alkaloids often starts from tryptamine (B22526) or tryptophan derivatives, which are biosynthetically derived from indol-3-ylpyruvic acid. nih.gov

Building Block for Complex Indole-Based Natural Product Analogues

Beyond the total synthesis of naturally occurring molecules, this compound is a highly valuable building block for generating libraries of natural product analogues for structure-activity relationship (SAR) studies. The indole scaffold is a "privileged structure" in medicinal chemistry, and the ability to easily modify the C3 side chain is crucial for drug discovery. nih.gov

The reactivity of the compound allows for diverse modifications:

The indole nitrogen can be alkylated or acylated to introduce new functional groups.

The ketone can be reduced, alkylated via Grignard or organolithium reagents, or converted to other functional groups.

The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.

A pertinent example is the synthesis of indol-3-yl-glyoxylamide (IGA) analogues. mdpi.com The reaction of a substituted indole with oxalyl chloride generates an indol-3-yl-glyoxylyl chloride, a highly reactive version of the keto-acid core of the target compound. This intermediate can then be reacted with a wide range of amino acids to produce a library of IGA analogues, which are inspired by marine natural products and have potential for drug discovery. mdpi.com This demonstrates how the keto-ester moiety of this compound is a key synthon for creating complex and biologically relevant indole derivatives.

Asymmetric Synthesis and Stereocontrol in Transformations

The strategic placement of functional groups in this compound, namely the indole nucleus, a ketone, and an ester, renders it a versatile precursor for the synthesis of complex chiral molecules. The generation of stereocenters from this prochiral intermediate can be achieved through various asymmetric transformations, with enantioselective and diastereoselective strategies being of paramount importance.

Enantioselective Catalytic Transformations

Enantioselective catalysis offers a direct and efficient route to chiral compounds from prochiral substrates like this compound. A key transformation in this context is the asymmetric reduction of the ketone functionality to a secondary alcohol, or the reduction of the C2-C3 double bond of the indole ring in its enol tautomer.

Asymmetric Hydrogenation of the Enol Tautomer:

This compound can exist in equilibrium with its enol tautomer, which is a substituted indole. The C2-C3 double bond of this enol is a viable target for enantioselective hydrogenation to afford chiral indolines. While direct asymmetric hydrogenation of this compound is not extensively documented, the asymmetric hydrogenation of analogous indole derivatives is a well-established strategy. This provides a strong basis for its potential application to the title compound.

Chiral transition-metal complexes, particularly those of rhodium, iridium, and palladium with chiral phosphine (B1218219) ligands, have proven highly effective in the asymmetric hydrogenation of substituted indoles. For instance, rhodium complexes with chiral bisphosphine ligands like PhTRAP have been successfully employed for the highly enantioselective hydrogenation of N-protected indoles. Similarly, palladium catalysts have been utilized for the asymmetric hydrogenation of in situ-generated indoles, yielding chiral indolines with excellent enantioselectivity. The activation of the indole ring by a Brønsted acid is often crucial for achieving high reactivity and enantioselectivity in these transformations.

A plausible enantioselective hydrogenation of the enol form of this compound is depicted below. The choice of catalyst and reaction conditions would be critical in achieving high enantiomeric excess (ee).

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Indole Derivatives

| Catalyst Precursor | Chiral Ligand | Acid Activator | Typical Substrate | Reported Enantioselectivity |

| [Rh(nbd)₂]SbF₆ | PhTRAP | - | N-acetylindoles | Up to 95% ee |

| Pd(OCOCF₃)₂ | (R)-H₈-BINAP | L-(-)-camphorsulfonic acid | 2-substituted indoles | Up to 96% ee |

| [Ir(COD)Cl]₂ | P-OP ligands | Brønsted acids | 2,3-disubstituted indoles | High enantioselectivities |

Enantioselective Reduction of the Ketone:

The asymmetric reduction of the α-keto group in this compound would lead to the formation of a chiral α-hydroxy ester, a valuable building block in organic synthesis. This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation.

Biocatalysis, for instance using baker's yeast (Saccharomyces cerevisiae) or isolated enzymes, offers a green and highly selective method for the reduction of keto esters. While the specific reduction of this compound by biocatalysts is not widely reported, related substrates like ethyl 3-oxobutanoate have been successfully reduced with high enantioselectivity. The outcome of such reductions is often dependent on the specific strain of the microorganism and the reaction conditions.

Spectroscopic Characterization and Advanced Analytical Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in ethyl 3-(1H-indol-3-yl)-2-oxopropanoate are the N-H group of the indole (B1671886) ring, the C=O groups of the ketone and the ester, the C-O bond of the ester, and the aromatic C-H and C=C bonds of the indole ring. The expected IR absorption regions for these groups are detailed in the table below.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Indole | N-H | Stretching | 3400-3300 |

| Ketone | C=O | Stretching | 1725-1705 |

| Ester | C=O | Stretching | 1750-1735 |

| Ester | C-O | Stretching | 1300-1000 |

| Aromatic Ring | C-H | Stretching | 3100-3000 |

| Aromatic Ring | C=C | Stretching | 1600-1450 |

| Alkane | C-H | Stretching | 3000-2850 |

The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. The two carbonyl groups, the ketone and the ester, will exhibit strong absorption bands in the region of 1750-1705 cm⁻¹. Typically, the ester carbonyl stretch appears at a higher frequency (1750-1735 cm⁻¹) compared to the ketone carbonyl stretch (1725-1705 cm⁻¹). The C-O stretching of the ester group will produce a strong band in the 1300-1000 cm⁻¹ region. The aromatic C-H stretching vibrations of the indole ring are expected in the 3100-3000 cm⁻¹ range, while the aromatic C=C stretching vibrations will cause several bands in the 1600-1450 cm⁻¹ region. Finally, the C-H stretching of the ethyl group will be observed around 3000-2850 cm⁻¹.

Additional Spectroscopic Methods for Mechanistic Probes (e.g., UV-Vis, Raman)

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the indole chromophore. The indole ring system typically exhibits two main absorption bands. nist.govresearchgate.net The first, more intense band (the B band or benzenoid band) is usually observed in the far-UV region, around 200-230 nm, and a second, less intense band (the L band) with fine structure appears in the near-UV region, typically between 260 nm and 290 nm. The presence of the α-keto ester side chain may cause a slight shift in the position and intensity of these bands. UV-Vis spectroscopy can be a valuable tool for monitoring reactions involving this compound, as changes in the conjugation or structure of the indole ring will be reflected in the UV-Vis spectrum.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a molecule. It is particularly useful for detecting vibrations of non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy could provide detailed information about the vibrations of the indole ring's carbon skeleton and the C=C bonds. nih.gov Changes in the Raman spectrum during a reaction can offer insights into the reaction mechanism, for instance, by monitoring the disappearance of reactant peaks and the appearance of product peaks. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, could be employed to selectively enhance the Raman signals of the indole chromophore, providing more detailed structural information about this part of the molecule. marquette.edu

Computational and Theoretical Investigations of Ethyl 3 1h Indol 3 Yl 2 Oxopropanoate Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility. It is extensively used to investigate the properties of organic molecules like ethyl 3-(1H-indol-3-yl)-2-oxopropanoate. DFT calculations can elucidate the molecule's electronic structure, molecular orbitals, and optimal geometric arrangement, all of which are fundamental to its chemical nature. dntb.gov.ua

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay between the electron-rich indole (B1671886) ring and the electron-withdrawing α-ketoester side chain. Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the molecule's reactivity. ic.ac.uk

The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most capable of accepting electrons, highlighting potential sites for nucleophilic attack. ic.ac.uk For this compound, the HOMO is typically localized on the indole nucleus, particularly at the C2 and C3 positions, reflecting the ring's high nucleophilicity. The LUMO, in contrast, is expected to be centered on the α-ketoester moiety, specifically the carbonyl carbons, which are electrophilic.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) - Hypothetical | Primary Localization | Implied Reactivity |

| HOMO | -5.8 | Indole Ring (C2-C3) | Nucleophilic / Site of Electrophilic Attack |

| LUMO | -1.5 | α-Ketoester Group (C=O) | Electrophilic / Site of Nucleophilic Attack |

| HOMO-LUMO Gap | 4.3 | - | Indicator of Chemical Stability |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations on similar indole derivatives.

Geometry Optimization and Conformational Studies

The three-dimensional structure of this compound dictates how it interacts with other molecules. Geometry optimization calculations, typically performed using DFT methods, are employed to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. mdpi.com

These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For this molecule, a significant focus is the rotational barrier around the C3-Cα bond connecting the indole ring to the side chain. The relative orientation of these two fragments can influence the molecule's reactivity and its ability to fit into enzyme active sites.

Conformational studies can identify several low-energy conformers that may coexist in equilibrium. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. For instance, the orientation of the ethyl ester group relative to the keto group can lead to different stable conformations. Indole-3-pyruvic acid, a closely related compound, is known to exist in an equilibrium between keto and enol tautomeric forms, a phenomenon that could also be computationally explored for its ethyl ester derivative. nih.gov

Interactive Data Table: Key Optimized Geometrical Parameters

| Parameter | Atom(s) Involved | Typical Calculated Value (Hypothetical) | Significance |

| Bond Length | Indole C2=C3 | ~1.38 Å | Indicates double bond character |

| Bond Length | Cα-Cβ (keto-ester) | ~1.52 Å | Standard single bond |

| Dihedral Angle | N1-C2-C3-Cα | Variable (e.g., ~120° or ~-60°) | Defines side-chain orientation |

Note: These values are illustrative and based on general knowledge of similar molecular structures.

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions. By applying Transition State Theory (TST), researchers can model the transformation from reactants to products, identifying the high-energy transition states that act as barriers to the reaction. wikipedia.org

Energy Profiles of Chemical Transformations

For a given reaction of this compound, such as a Friedel-Crafts alkylation or a reduction of the keto group, computational methods can generate a reaction energy profile. This profile plots the potential energy of the system as the reaction progresses along a specific reaction coordinate. researchgate.net

The profile reveals the energies of reactants, products, any intermediates, and the transition states that connect them. The difference in energy between the reactants and the highest-energy transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. By comparing the activation energies of competing pathways, chemists can predict which reaction is more likely to occur.

Reactivity and Selectivity Predictions

Theoretical calculations can predict not only if a reaction will occur but also where and how it will occur. This is particularly important for a multifunctional molecule like this compound.

Predictions of reactivity are often based on calculated electronic properties. For instance, mapping the electrostatic potential onto the molecule's electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, such a map would show negative potential around the carbonyl oxygens and a high degree of nucleophilicity associated with the indole ring. nih.gov

Selectivity (chemo-, regio-, and stereoselectivity) can also be addressed computationally. For example, in a Friedel-Crafts reaction where the indole ring acts as a nucleophile, calculations can compare the activation energies for attack at the C2 versus the C3 position to predict the regioselectivity. researchgate.netresearchgate.netresearchgate.net Similarly, in reactions involving chiral catalysts, DFT can be used to model the transition states for the formation of different stereoisomers, allowing for the prediction of enantioselectivity by comparing their relative energies.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are central to Conceptual DFT and are used to describe the reactivity of different sites within a molecule. They quantify the change in electron density at a specific point in the molecule when the total number of electrons is changed. faccts.de This allows for the identification of the most likely sites for electrophilic, nucleophilic, and radical attack.

Fukui function for nucleophilic attack () : Indicates the sites most susceptible to attack by a nucleophile (electron-rich species). A higher value suggests a greater propensity to accept an electron.

Fukui function for electrophilic attack () : Identifies the sites most prone to attack by an electrophile (electron-deficient species). A higher value indicates a greater ability to donate an electron.

Fukui function for radical attack () : Averages the propensities for nucleophilic and electrophilic attack, suggesting sites most reactive towards radicals.

The indole nucleus is known to be electron-rich, and its reactivity is well-documented. mdpi.comnih.gov The pyrrole (B145914) part of the indole ring is particularly activated towards electrophiles. Computational studies on indole and its derivatives consistently show that the C3 position is the most nucleophilic and thus most susceptible to electrophilic attack. However, in the target molecule, the C3 position is already substituted. The second most nucleophilic site on the indole ring is typically the C2 position, followed by the nitrogen atom (N1) and positions on the benzene (B151609) ring.

The ethyl-2-oxopropanoate side chain contains multiple electrophilic centers. The two carbonyl carbons (the ketone at C2' and the ester at C1' of the propanoate chain) are electron-deficient due to the high electronegativity of the oxygen atoms. These sites are the primary targets for nucleophilic attack.

Based on these principles, a qualitative prediction of the primary electrophilic and nucleophilic sites can be made.

Interactive Data Table: Predicted Reactive Sites

| Site | Predicted Reactivity | Attacking Species | Rationale |

| Carbonyl Carbon (Ketone) | Electrophilic | Nucleophile | High partial positive charge due to adjacent oxygen atom. |

| Carbonyl Carbon (Ester) | Electrophilic | Nucleophile | High partial positive charge, slightly less reactive than the ketone. |

| C2 of Indole Ring | Nucleophilic | Electrophile | Electron-rich position of the indole nucleus. mdpi.com |

| N1 of Indole Ring | Nucleophilic | Electrophile | Lone pair of electrons on the nitrogen atom. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

HOMO : The outermost orbital containing electrons. It characterizes the molecule's ability to donate electrons (nucleophilicity). Reactions with electrophiles involve the HOMO.

LUMO : The innermost orbital that is empty of electrons. It represents the molecule's ability to accept electrons (electrophilicity). Reactions with nucleophiles involve the LUMO.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO. A small gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the electronic character of the HOMO and LUMO is expected to be a composite of contributions from the indole ring and the side chain.

HOMO : Computational studies on the parent indole molecule show that the HOMO is a π-orbital distributed across the bicyclic ring system, with significant electron density on the pyrrole moiety, particularly the C3 position. researchgate.netresearchgate.net The presence of the electron-donating indole ring suggests the HOMO of the entire molecule will be primarily located on this ring system, making it the center of nucleophilicity.

LUMO : The ethyl-2-oxopropanoate side chain contains two carbonyl groups, which are strong electron-withdrawing groups. Therefore, the LUMO is expected to be localized predominantly on this side chain, specifically centered around the α-keto-ester functionality. This makes the side chain the primary site for accepting electrons from a nucleophile.

The energy of these orbitals dictates the molecule's reactivity. A molecule with a high-energy HOMO is a better electron donor, while one with a low-energy LUMO is a better electron acceptor. nih.gov While precise energy values require specific quantum chemical calculations for this molecule, representative values for the indole scaffold can provide a baseline.

Interactive Data Table: Representative FMO Data for Indole

| Molecular Orbital | Energy (eV) (Approximate) | Primary Location | Implied Reactivity |

| HOMO | -5.5 to -6.2 | Indole Ring (π-system) | Nucleophilic / Electron Donor |

| LUMO | -0.8 to -1.2 | Indole Ring (π*-system) | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap | ~4.3 to 5.4 | - | Indicator of chemical stability |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the behavior of larger systems, such as proteins, nucleic acids, or molecules in a solvent, and is less commonly applied to the study of isolated small molecules in the gas phase. nih.govresearchgate.net

For a relatively small molecule like this compound, MD simulations would be most relevant for investigating its interactions with a larger system. For example, many indole derivatives are known to interact with biological macromolecules. mdpi.com MD simulations could be employed to:

Study Binding Modes : If this compound were to act as a ligand for a protein, MD simulations could model how it fits into the protein's binding site, the stability of the protein-ligand complex, and the specific intermolecular interactions (like hydrogen bonds or hydrophobic interactions) that are involved. researchgate.net

Analyze Conformational Changes : Simulations can reveal how the small molecule and the larger target molecule change their shapes upon binding.

Simulate Behavior in Solution : MD can be used to understand how the molecule is solvated and its preferred conformations in different solvents.

While no specific molecular dynamics studies on this compound were identified in the literature search, the methodology is widely applied to other indole-based small molecules to explore their potential as therapeutic agents by simulating their interaction with biological targets like enzymes or receptors. mdpi.comnih.gov Such simulations provide dynamic insights that complement the static electronic structure information obtained from DFT calculations.

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of ethyl 3-(1H-indol-3-yl)-2-oxopropanoate and its derivatives is currently reliant on various catalytic systems. However, the future of its synthesis lies in the development of novel catalysts that offer superior efficiency and selectivity. A significant area of research is the design of chiral catalysts to produce enantiomerically pure forms of the compound, which are often crucial for biological applications. While existing methods may utilize catalysts like chiral bis(oxazoline) and bis(imidazoline)/Cu(II) complexes for related transformations, future work will likely focus on creating more robust and recyclable catalytic systems.